REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[CH3:9][C:10](OC)([CH3:12])[CH3:11].[C:15]1(S(O)(=O)=O)[CH:20]=[CH:19]C=CC=1.[CH3:25]CCCCC>>[C:10]([C:3]1[CH:4]=[C:5]([OH:6])[C:7]([C:20]([CH3:19])([CH3:15])[CH3:25])=[CH:8][C:1]=1[OH:2])([CH3:12])([CH3:11])[CH3:9]
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
49.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
20 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then brought to 60° C
|
Type
|
TEMPERATURE
|
Details
|
After maintaining these conditions for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
filtered in order
|
Type
|
CUSTOM
|
Details
|
to obtain 17.8 g of wet cake
|
Type
|
CUSTOM
|
Details
|
This filter cake is placed in an oven
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(O)C=C(C(=C1)O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |